molecular formula C8H6N2O2 B1501993 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1098024-46-4

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B1501993
CAS RN: 1098024-46-4
M. Wt: 162.15 g/mol
InChI Key: DZOPRWRFJLQJCE-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements related to skin and eye irritation. Precautionary measures should be taken during handling .

Synthesis Analysis

The synthetic methods for 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are documented in scientific literature. Researchers have explored various routes to obtain this compound, including condensation reactions, cyclization processes, and functional group transformations. The most common synthetic approaches involve the modification of pyrrolo[3,2-c]pyridine precursors, followed by selective oxidation to introduce the aldehyde group .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[3,2-c]pyridine core with an aldehyde functional group at position 3. The hydroxyl group (OH) is attached to position 6. The arrangement of atoms and bonds in the compound determines its reactivity and biological properties .

properties

IUPAC Name

6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-2-9-7-1-8(12)10-3-6(5)7/h1-4,9H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOPRWRFJLQJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696668
Record name 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1098024-46-4
Record name 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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